Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a trifluoromethyl group at the 6-position and an ethyl ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Contains a chlorine atom at the 8-position, which can alter its reactivity and biological activity.
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: A series of compounds with different substituents, showing varying degrees of biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)14-3-8(16)15-6/h3-5H,2H2,1H3 |
InChI Key |
UBQIHPZGUCVXND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C(F)(F)F |
Origin of Product |
United States |
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